Porphobilinogen-13C3
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Overview
Description
Porphobilinogen-13C3 is a labeled variant of porphobilinogen, an organic compound that plays a crucial role in the biosynthesis of porphyrins. Porphyrins are essential for the formation of heme, chlorophyll, and other vital biological molecules. This compound is used in scientific research to study metabolic pathways and enzyme activities due to its isotopic labeling, which allows for precise tracking in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Porphobilinogen-13C3 can be synthesized through a multi-step chemical process. The synthesis typically starts with the preparation of isotopically labeled precursors, such as 13C-labeled glycine. These precursors undergo a series of reactions, including condensation, cyclization, and functional group modifications, to form the final this compound compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to produce the compound. These microorganisms are designed to incorporate the 13C isotope into the porphobilinogen molecule during their metabolic processes. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to isolate the pure this compound .
Chemical Reactions Analysis
Types of Reactions
Porphobilinogen-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxymethyl bilane by the enzyme porphobilinogen deaminase.
Condensation: Formation of porphyrins through the condensation of multiple porphobilinogen molecules.
Substitution: Reactions involving the replacement of functional groups on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Condensing agents: Like acetic anhydride or carbodiimides.
Substituting agents: Including halogens and nucleophiles.
Major Products
The major products formed from these reactions are:
Hydroxymethyl bilane: An intermediate in the biosynthesis of heme.
Uroporphyrinogen: A precursor to various porphyrins.
Porphyrins: Essential components of heme and chlorophyll.
Scientific Research Applications
Porphobilinogen-13C3 has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of porphyrin biosynthesis and the role of isotopic labeling in tracking chemical reactions.
Biology: Employed in metabolic studies to understand the pathways of heme and chlorophyll synthesis.
Medicine: Utilized in diagnostic tests for disorders like acute intermittent porphyria, where porphobilinogen levels are elevated.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
Porphobilinogen-13C3 exerts its effects by participating in the biosynthesis of tetrapyrroles. It is generated from delta-aminolevulinic acid by the enzyme ALA dehydratase and is subsequently converted into hydroxymethyl bilane by porphobilinogen deaminase. This conversion involves the binding of two molecules of delta-aminolevulinic acid per subunit, catalyzing their condensation to form porphobilinogen .
Comparison with Similar Compounds
Similar Compounds
Porphobilinogen: The non-labeled variant, which serves the same biological functions but lacks the isotopic labeling.
Delta-aminolevulinic acid: A precursor in the biosynthesis pathway of porphobilinogen.
Hydroxymethyl bilane: The immediate product formed from porphobilinogen.
Uniqueness
Porphobilinogen-13C3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in biochemical studies. This labeling provides a distinct advantage in research applications, enabling scientists to monitor metabolic pathways and enzyme activities with high accuracy .
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
229.21 g/mol |
IUPAC Name |
3-[5-(amino(113C)methyl)-4-(carboxymethyl)-(2,5-13C2)1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/i4+1,5+1,8+1 |
InChI Key |
QSHWIQZFGQKFMA-LGMPQVEQSA-N |
Isomeric SMILES |
[13CH]1=C(C(=[13C](N1)[13CH2]N)CC(=O)O)CCC(=O)O |
Canonical SMILES |
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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